![molecular formula C19H17Cl2NO2S B15054028 N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as a STING agonist, it binds to the stimulator of interferon genes (STING) protein, triggering the IRF and NF-κB pathways. This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses and exert antitumor effects .
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzofuran-2-carboxamide: Another compound with similar structural features but different biological activities.
N-phenylbenzo[b]thiophene-2-carboxamide: Shares the benzo[b]thiophene core but with different substituents.
Uniqueness
N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide is unique due to its specific substituents, which confer distinct biological activities such as STING-agonistic activity and modulation of amyloid beta aggregation .
Properties
Molecular Formula |
C19H17Cl2NO2S |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-3,4-dichloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2NO2S/c1-2-3-11-24-13-9-7-12(8-10-13)22-19(23)18-17(21)16-14(20)5-4-6-15(16)25-18/h4-10H,2-3,11H2,1H3,(H,22,23) |
InChI Key |
XCRJVQSJCUUIIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



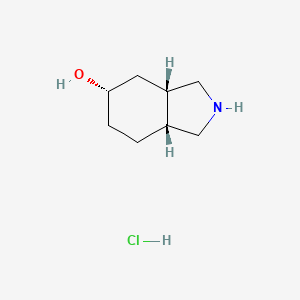
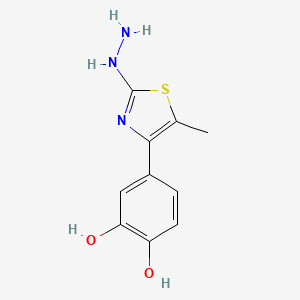


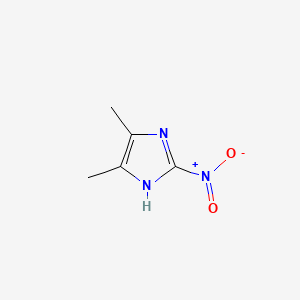
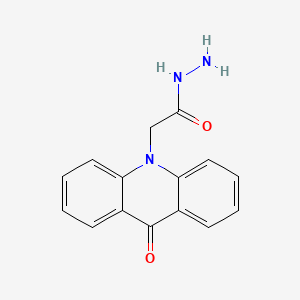
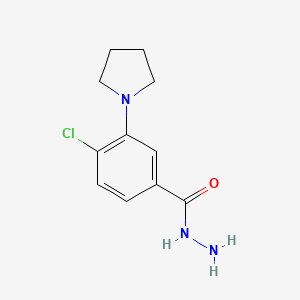
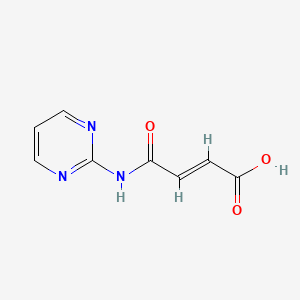
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine](/img/structure/B15054046.png)
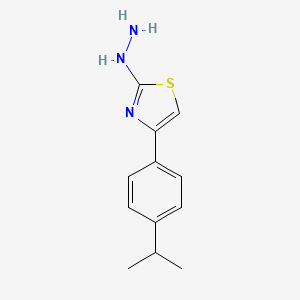
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
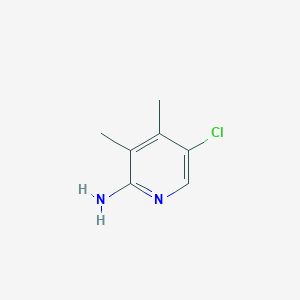
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)
